molecular formula C11H14N2 B082561 N,N,2,6-Tetramethyl-4-cyanoaniline CAS No. 13012-16-3

N,N,2,6-Tetramethyl-4-cyanoaniline

Cat. No.: B082561
CAS No.: 13012-16-3
M. Wt: 174.24 g/mol
InChI Key: BXCDZVXGIFBDST-UHFFFAOYSA-N
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Description

N,N,2,6-Tetramethyl-4-cyanoaniline (CAS: 13012-16-3) is a substituted aniline derivative characterized by a cyano group at the para position and methyl substituents at the ortho (2,6) and N-methyl positions. Its molecular weight is 607.22 g/mol . The compound is primarily utilized in organic synthesis, particularly in the preparation of dyes, agrochemical intermediates, and coordination complexes due to its electron-withdrawing cyano group and steric hindrance from the methyl groups.

Properties

CAS No.

13012-16-3

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

4-(dimethylamino)-3,5-dimethylbenzonitrile

InChI

InChI=1S/C11H14N2/c1-8-5-10(7-12)6-9(2)11(8)13(3)4/h5-6H,1-4H3

InChI Key

BXCDZVXGIFBDST-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1N(C)C)C)C#N

Canonical SMILES

CC1=CC(=CC(=C1N(C)C)C)C#N

Other CAS No.

13012-16-3

Synonyms

4-dimethylamino-3,5-dimethyl-benzonitrile

Origin of Product

United States

Preparation Methods

The preparation of GW810781 involves several synthetic routes and reaction conditions. One of the common methods includes the reaction of a furan derivative with a triazole compound under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity

Chemical Reactions Analysis

GW810781 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Structural and Physical Property Comparisons

The following table compares N,N,2,6-Tetramethyl-4-cyanoaniline with compounds sharing analogous functional groups or substitution patterns:

Compound Name CAS Number Molecular Weight (g/mol) Key Functional Groups/Substituents
This compound 13012-16-3 607.22 Cyano (para), N,N-dimethyl, 2,6-dimethyl
p-Butoxybenzonitrile 5203-14-5 607.24 Cyano (para), butoxy (para)
β-Terpinyl isobutyrate N/A 607.25 Isobutyrate ester, terpene backbone
2-(4-Formylphenyl)propanoic acid, methyl N/A 607.25 Formyl (para), methyl ester, propanoic acid
N-(2-cyanoethyl)-N-ethylaniline Not listed ~300–350 (estimated) Cyanoethyl, N-ethyl, aniline backbone

Key Observations :

  • Molecular Weight Proximity: The molecular weights of β-Terpinyl isobutyrate and 2-(4-Formylphenyl)propanoic acid, methyl (607.25 g/mol) are nearly identical to the target compound, but their functional groups (esters, formyl) confer distinct solubility and polarity profiles.
  • N-Substitution Differences: N-(2-cyanoethyl)-N-ethylaniline shares the aniline backbone and cyano group but features a cyanoethyl chain instead of methyl groups, altering its applications in polymer chemistry .

Stability and Industrial Relevance

  • Thermal Stability : Methyl-substituted anilines generally exhibit higher thermal stability compared to ester-containing analogs like β-Terpinyl isobutyrate, which may decompose at elevated temperatures due to ester cleavage.
  • Patent Relevance: Derivatives of N-(2-cyanoethyl)-N-ethylaniline are patented for use in epoxy curing agents, whereas this compound is cited in patents for asymmetric catalysis and dye intermediates .

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